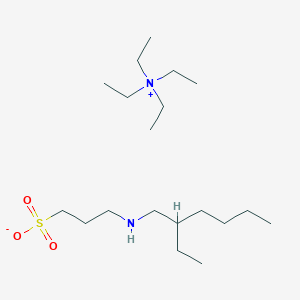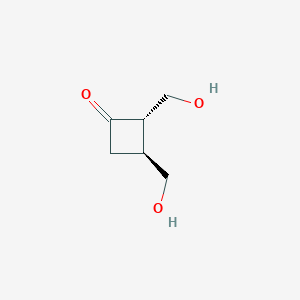![molecular formula C15H16N2O B1506852 ACETAMIDE,2-[PHENYLBENZYLAMINO]- CAS No. 408539-27-5](/img/structure/B1506852.png)
ACETAMIDE,2-[PHENYLBENZYLAMINO]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETAMIDE,2-[PHENYLBENZYLAMINO]-: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenylbenzylamino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,2-[PHENYLBENZYLAMINO]- can be achieved through several methods. One common approach involves the reaction of phenylbenzylamine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as pyridine, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of ACETAMIDE,2-[PHENYLBENZYLAMINO]- may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: ACETAMIDE,2-[PHENYLBENZYLAMINO]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ACETAMIDE,2-[PHENYLBENZYLAMINO]- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine: In medicine, ACETAMIDE,2-[PHENYLBENZYLAMINO]- is investigated for its potential therapeutic properties. It may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial effects, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of ACETAMIDE,2-[PHENYLBENZYLAMINO]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
N,N-Dimethylacetamide (DMA): A widely used solvent with similar structural features but different applications.
Phenylacetamide: Shares the acetamide group but lacks the phenylbenzylamino moiety, resulting in different properties and uses.
Uniqueness: ACETAMIDE,2-[PHENYLBENZYLAMINO]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse modifications, making it a versatile compound in various fields.
Propiedades
Número CAS |
408539-27-5 |
|---|---|
Fórmula molecular |
C15H16N2O |
Peso molecular |
240.3 g/mol |
Nombre IUPAC |
2-(N-benzylanilino)acetamide |
InChI |
InChI=1S/C15H16N2O/c16-15(18)12-17(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,16,18) |
Clave InChI |
QULZHPITXAKVDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC(=O)N)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CN(CC(=O)N)C2=CC=CC=C2 |
Secuencia |
G |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3H-Pyrazolo[4,3-B]pyridine](/img/structure/B1506785.png)


![5-Methyl-5H-pyrrolo[2,3-B]pyridine](/img/structure/B1506792.png)





